

Taranabant ((1R,2R)stereoisomer) as a tool for neuroscience research

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Compound of Interest

Compound Name: Taranabant ((1R,2R)stereoisomer)

Cat. No.: B1412278

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Taranabant ((1R,2R)stereoisomer): A Research Tool for Neuroscience

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Taranabant, the (1R,2R)stereoisomer of MK-0364, is a potent and highly selective inverse agonist of the cannabinoid type 1 (CB1) receptor.[1][2] Developed initially by Merck & Co. for the treatment of obesity, its clinical development was halted due to centrally mediated side effects, including anxiety and depression.[2][3] Despite its discontinuation as a therapeutic agent, Taranabant remains a valuable tool for neuroscience research, enabling detailed investigation of the endocannabinoid system's role in various physiological and pathological processes.

These application notes provide an overview of Taranabant's pharmacological properties and detailed protocols for its use in key neuroscience research experiments.

Pharmacological Profile

Taranabant acts as an inverse agonist at the CB1 receptor, meaning it not only blocks the effects of agonists but also reduces the receptor's basal level of signaling activity.[1] This property makes it particularly useful for studying the constitutive activity of the CB1 receptor.



Quantitative Data Summary

The following tables summarize the key quantitative data for Taranabant, facilitating its application in experimental design.

Table 1: Receptor Binding Affinity

Parameter	Receptor	Value	Species	Reference
Ki	Human CB1	0.13 ± 0.01 nM	Human	[4]
Ki	Human CB2	170 nM	Human	[5]
Selectivity	CB2/CB1	~1300-fold	Human	[5]

Table 2: Preclinical Efficacy (Rodent Models)

Model	Species	Dose Range	Effect	Reference
Diet-Induced Obesity	Mouse	1 and 3 mg/kg	Dose-dependent decrease in food intake and body weight gain.	[4]
Intestinal Transit	Mouse	0.1-3 mg/kg (i.p.)	Increased whole gastrointestinal transit and fecal pellet output.	[6]
Visceral Pain	Mouse	0.1-3 mg/kg (i.p.)	Decreased pain- related behaviors in mustard oil and acetic acid- induced models.	[6]

Table 3: Pharmacokinetic Parameters

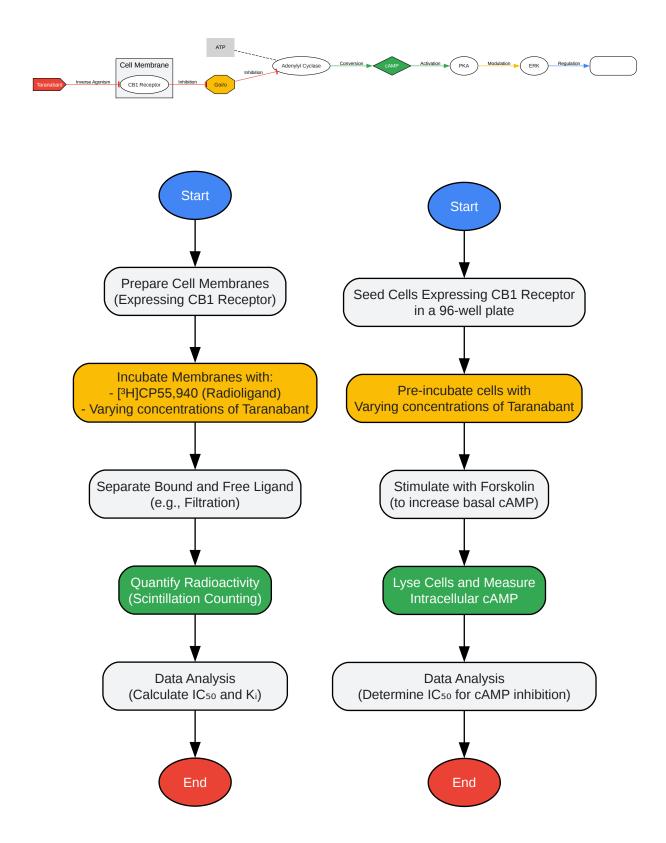


Parameter	Species	Value	Route of Administration	Reference
T _{max}	Human	1.0 - 2.0 hours	Oral	[7]
t _{1/2}	Human	~74 - 104 hours	Oral	[7]
Apparent Clearance	Human	25.4 L/h	Oral	[8]
Apparent Volume of Distribution	Human	2,578 L	Oral	[8]
Protein Binding	Human	>98%	In vitro	[8]

Signaling Pathways

As an inverse agonist of the CB1 receptor, a G-protein coupled receptor (GPCR), Taranabant primarily modulates intracellular signaling cascades through the Gαi/o subunit. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The reduction in cAMP can subsequently influence the activity of downstream effectors such as protein kinase A (PKA) and mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK).





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